molecular formula C6H14ClNO B6161544 (1R,3S)-3-aminocyclohexan-1-ol hydrochloride CAS No. 1849594-88-2

(1R,3S)-3-aminocyclohexan-1-ol hydrochloride

Cat. No.: B6161544
CAS No.: 1849594-88-2
M. Wt: 151.6
InChI Key:
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Description

(1R,3S)-3-aminocyclohexan-1-ol hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is an alcohol derivative and can be used as a pharmaceutical intermediate. The compound is known for its high optical purity and stable quality, making it suitable for large-scale industrial production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-3-aminocyclohexan-1-ol hydrochloride involves an asymmetric cycloaddition reaction with cyclopentadiene using a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This method builds two chiral centers of the target product. The N-acylhydroxylamine compound can be obtained by a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .

Industrial Production Methods

The raw materials for this route are widely available, cheap, and easy to obtain, effectively reducing the costs of raw materials. The preparation method features a reasonable route, simple operation, and mild reaction conditions, making it highly efficient for industrial production. The method also boasts good stereoselectivity, resulting in a product with high optical purity and stable quality .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-aminocyclohexan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohol derivatives, ketones, aldehydes, and substituted cyclohexane compounds .

Scientific Research Applications

(1R,3S)-3-aminocyclohexan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in organic synthesis and the preparation of complex molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is used in the development of pharmaceutical drugs, particularly for treating conditions like rheumatoid arthritis and psoriasis.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (1R,3S)-3-aminocyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-aminocyclopentanol hydrochloride: Similar in structure but with a cyclopentane ring instead of a cyclohexane ring.

    (1R,3S)-3-aminocycloheptanol hydrochloride: Similar in structure but with a cycloheptane ring.

    (1R,3S)-3-aminocyclooctanol hydrochloride: Similar in structure but with a cyclooctane ring.

Uniqueness

(1R,3S)-3-aminocyclohexan-1-ol hydrochloride is unique due to its high optical purity and stable quality, making it highly suitable for industrial production. Its specific chiral centers also provide distinct advantages in stereoselective synthesis and pharmaceutical applications .

Properties

CAS No.

1849594-88-2

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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